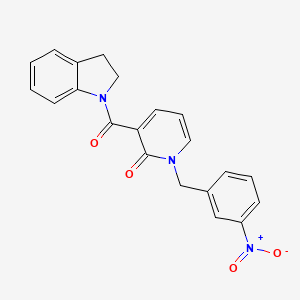
3-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one, also known as INCPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Photochromism in Ortho-Nitrobenzylpyridines
The study of ortho-nitrobenzylpyridines, related to the chemical structure of 3-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one, has provided insights into their photochromic activities. These compounds exhibit photochromic activity in the solid state due to intramolecular transfer processes facilitated by the nitro group. Their potential applications in photon-based electronics stem from their favorable properties, including small structural changes during photoreactions and inherent polystability (P. Naumov, 2006).
Indole Synthesis
The compound's structure, containing an indoline moiety, places it within the interest of synthesizing indoles, a significant class of compounds in organic chemistry. Indoles and their derivatives are pivotal in medicinal chemistry due to their broad biological activities. Research has extensively explored methods for indole synthesis, highlighting the importance of indole alkaloids in organic synthesis and their potential applications in developing new pharmaceuticals (D. Taber & Pavan K. Tirunahari, 2011).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, including derivatives of the compound , show significant promise in optoelectronic materials. These compounds are instrumental in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of such heterocyclic motifs into π-extended conjugated systems has proven valuable for the development of new optoelectronic materials, highlighting their role in fabricating materials for organic light-emitting diodes and other electronic applications (G. Lipunova et al., 2018).
properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20-18(21(26)23-12-10-16-6-1-2-9-19(16)23)8-4-11-22(20)14-15-5-3-7-17(13-15)24(27)28/h1-9,11,13H,10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNRGGGBDOPQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

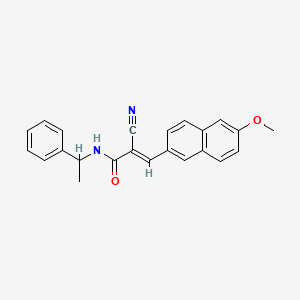
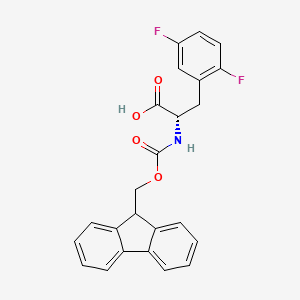
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)
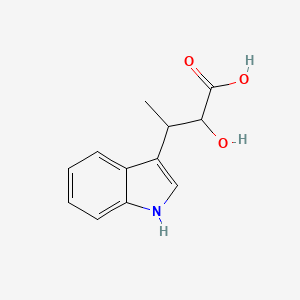
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2604866.png)
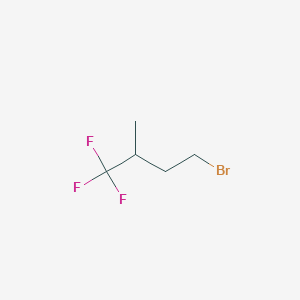

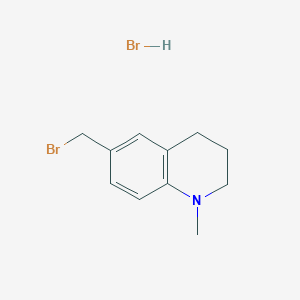
![15-Chloro-7,8,9,10,11,13-hexahydrocyclohepta[1,2-d]phthalazino[2',1'-2,1]pyrim idino[4,5-b]thiophen-12-one](/img/structure/B2604870.png)
